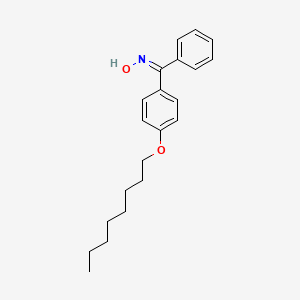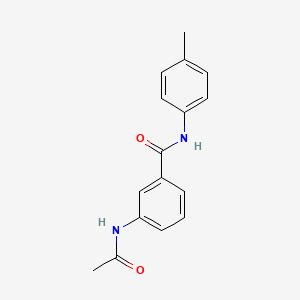![molecular formula C20H10BrCl4NO3 B15044520 3-bromo-5-chloro-N-[2,4-dichloro-5-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B15044520.png)
3-bromo-5-chloro-N-[2,4-dichloro-5-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-chloro-N-[2,4-dichloro-5-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide is a complex organic compound characterized by multiple halogen substitutions on a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-N-[2,4-dichloro-5-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide typically involves multi-step organic reactions. One common method includes:
Halogenation: Introduction of bromine and chlorine atoms into the benzene ring through electrophilic aromatic substitution.
Amidation: Formation of the benzamide structure by reacting the halogenated benzene derivative with an amine.
Hydroxylation: Introduction of the hydroxyl group through nucleophilic substitution or oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amidation processes, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-chloro-N-[2,4-dichloro-5-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-bromo-5-chloro-N-[2,4-dichloro-5-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-5-chloro-N-[2,4-dichloro-5-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-4-fluorobenzamide
- 2,4-dichloro-5-fluorobenzoyl chloride
- 3-bromo-4-chlorobenzamide
Uniqueness
3-bromo-5-chloro-N-[2,4-dichloro-5-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide is unique due to its specific combination of halogen substitutions and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H10BrCl4NO3 |
|---|---|
Molecular Weight |
534.0 g/mol |
IUPAC Name |
3-bromo-5-chloro-N-[2,4-dichloro-5-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C20H10BrCl4NO3/c21-14-6-11(23)5-13(19(14)28)20(29)26-17-7-12(15(24)8-16(17)25)18(27)9-1-3-10(22)4-2-9/h1-8,28H,(H,26,29) |
InChI Key |
OIIXBWRPTLAVNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2Cl)Cl)NC(=O)C3=C(C(=CC(=C3)Cl)Br)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide](/img/structure/B15044439.png)


![ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15044457.png)
![3-[(2Z)-2-(2-thioxobutylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate](/img/structure/B15044465.png)
![(2E)-N-butyl-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B15044472.png)
![6-Methyl-2-(2-oxo-2-phenylethyl)-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B15044490.png)


![1-[1-(Biphenyl-4-yl)-1-oxopropan-2-yl]-3-[(phenylcarbonyl)amino]pyridinium](/img/structure/B15044515.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15044517.png)
![N-[2,2,2-trichloro-1-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide](/img/structure/B15044535.png)
![2-[7-(1H-benzoimidazol-2-yl)heptyl]-1H-benzoimidazole](/img/structure/B15044538.png)
![3-chloro-N-(4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15044552.png)
